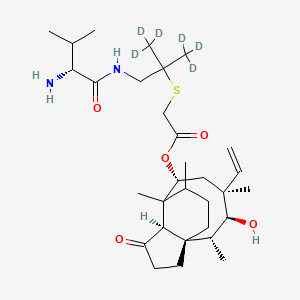

Valnemulin Trifluoroacetic Acid Salt-d6

Description

BenchChem offers high-quality Valnemulin Trifluoroacetic Acid Salt-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valnemulin Trifluoroacetic Acid Salt-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H52N2O5S |

|---|---|

Molecular Weight |

570.9 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19?,20-,22+,24+,25-,26-,29+,30?,31-/m0/s1/i6D3,7D3 |

InChI Key |

LLYYNOVSVPBRGV-ZYJNAGOASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC(C1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Valnemulin trifluoroacetic acid salt-d6 chemical structure and molecular weight

Advanced Bioanalytical Applications and Chemical Profiling[1]

Executive Summary

Valnemulin Trifluoroacetic Acid Salt-d6 (Valnemulin-d6 TFA) is the stable isotope-labeled internal standard (IS) critical for the precise quantification of Valnemulin in complex biological matrices. As a pleuromutilin antibiotic used extensively in veterinary medicine (swine dysentery, enzootic pneumonia), Valnemulin requires rigorous monitoring to ensure food safety and pharmacokinetic compliance.

This technical guide details the physicochemical properties, mechanism of action, and a validated LC-MS/MS workflow for utilizing Valnemulin-d6. By compensating for ionization suppression and matrix effects, this IS ensures data integrity in high-throughput bioanalysis.

Chemical Identity & Physicochemical Profile[2]

Valnemulin-d6 is a semi-synthetic derivative where six hydrogen atoms are replaced by deuterium, typically on the 1,1-dimethylethyl moiety of the side chain. This specific labeling ensures the isotope remains stable and co-elutes with the analyte while providing mass spectral differentiation.

| Property | Specification |

| Chemical Name | Valnemulin-d6 Trifluoroacetic Acid Salt |

| CAS Number | 1217627-44-5 |

| Salt Form Formula | |

| Salt Molecular Weight | ~684.88 g/mol |

| Base Formula | |

| Base Molecular Weight | ~570.86 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water |

| Storage | -20°C, Hygroscopic, Light Sensitive |

Note on Stoichiometry: The molecular weight provided accounts for the Trifluoroacetic Acid (TFA) counterion (

). In mass spectrometry (ESI+), the detected species is the protonated base, corresponding to m/z ~571.4.

Mechanism of Action & Analytical Context

Biological Mechanism

Valnemulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit . It interacts specifically with domain V of 23S rRNA, preventing correct positioning of tRNA for peptide bond formation.

The Role of Deuterated Standards

In LC-MS/MS analysis of biological tissues (liver, kidney, muscle), co-eluting matrix components (phospholipids, proteins) often cause ion suppression or enhancement .

-

Problem: External calibration cannot account for these variable matrix effects.

-

Solution: Valnemulin-d6 behaves nearly identically to Valnemulin during extraction and chromatography but is distinguishable by mass. The ratio of Analyte/IS response normalizes these variations, ensuring accuracy.

Analytical Workflow: LC-MS/MS Protocol

The following workflow outlines a robust method for extracting Valnemulin from tissue samples using Valnemulin-d6 as the internal standard.

Workflow Visualization

Figure 1: Step-by-step bioanalytical workflow for Valnemulin quantification.

detailed Protocol

1. Reagent Preparation

-

Stock Solution: Dissolve 1 mg Valnemulin-d6 TFA in 1 mL Methanol (1 mg/mL). Store at -20°C.

-

Working Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

2. Sample Extraction (Tissue)

-

Homogenization: Weigh 2.0 g of tissue sample into a 50 mL centrifuge tube.

-

IS Addition: Add 50 µL of Valnemulin-d6 Working Solution. Vortex for 30 seconds.[1]

-

Extraction: Add 10 mL Acetonitrile (containing 1% Formic Acid). Shake vigorously for 10 min.

-

Centrifugation: Centrifuge at 4000 rpm for 10 min at 4°C.

-

Defatting (Critical): Transfer supernatant to a new tube. Add 5 mL n-Hexane . Vortex 1 min. Centrifuge. Discard the upper hexane layer (removes lipids).

-

Concentration: Evaporate the lower ACN layer to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase.

3. LC-MS/MS Conditions

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B (0-0.5 min)

90% B (3.0 min) -

Flow Rate: 0.3 mL/min.

4. Mass Spectrometry Parameters (MRM) Monitor the following transitions in ESI+ mode:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Valnemulin | 565.4 | 263.1 | 30 | 25 | Quantifier |

| Valnemulin | 565.4 | 303.2 | 30 | 20 | Qualifier |

| Valnemulin-d6 | 571.4 | 269.1 | 30 | 25 | Internal Standard |

Technical Insight: The product ion at m/z 263.1 corresponds to the cleavage of the side chain. Since the deuterium label is located on the side chain (1,1-dimethylethyl group), the IS product ion shifts by +6 Da to m/z 269.1.

Data Interpretation & Validation

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

-

Response Ratio: Calculate the ratio

. -

Calibration: Plot

vs. Concentration. The curve should be linear ( -

Matrix Effect (ME):

-

An ME value between 85-115% indicates effective removal of interferences. The use of Valnemulin-d6 specifically corrects for ME values deviating from 100%.

-

Stability & Handling

-

Light Sensitivity: Valnemulin is sensitive to photodegradation. Perform all extractions under low light or use amber glassware.

-

Acid Stability: The TFA salt is stable, but the ester linkage in Valnemulin is susceptible to hydrolysis at high pH. Maintain acidic conditions (pH < 5) during extraction.

References

-

Santa Cruz Biotechnology. (n.d.). Valnemulin Trifluoroacetic Acid Salt-d6 Product Data. Retrieved from

-

PubChem. (2025).[4] Valnemulin Compound Summary. National Library of Medicine. Retrieved from

-

Yang, S., et al. (2023). UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp. Molecules, 28(14), 5430.[5][6] Retrieved from

-

LGC Standards. (n.d.). Valnemulin-d6 Trifluoroacetic Acid Salt Reference Standard. Retrieved from

-

Ye, P., et al. (2016). Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1014, 102-106.[7] Retrieved from

Sources

- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 2. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. manuals.plus [manuals.plus]

- 4. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between Valnemulin HCl and Valnemulin trifluoroacetic acid salt-d6

Executive Summary

This guide delineates the critical distinctions between Valnemulin Hydrochloride (HCl) and Valnemulin Trifluoroacetic Acid (TFA) salt-d6 . While they share the same pleuromutilin core, their roles in pharmaceutical science are diametrically opposed: the former is a therapeutic Active Pharmaceutical Ingredient (API), while the latter is a high-precision analytical tool (Internal Standard) used to validate the former.

Key Takeaway: Do not interchange these forms. Valnemulin HCl is optimized for bioavailability and stability in veterinary medicine. Valnemulin TFA-d6 is optimized for mass spectral differentiation (

Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in the counter-ion (HCl vs. TFA) and the isotopic signature (Hydrogen vs. Deuterium).

Comparative Physicochemical Profile[1]

| Feature | Valnemulin HCl (API) | Valnemulin TFA-d6 (Internal Standard) |

| Role | Therapeutic Agent (Antibiotic) | Analytical Reference Standard |

| Molecular Formula | ||

| Isotopic Labeling | Natural Abundance | Deuterated ( |

| Counter-Ion | Hydrochloride ( | Trifluoroacetate ( |

| Primary Use | Veterinary treatment (Swine dysentery) | LC-MS/MS quantification (Matrix correction) |

| Solubility | High aqueous solubility (optimized for gut) | Soluble in MeOH/Acetonitrile; acidic pH |

| Regulatory Grade | GMP (Good Manufacturing Practice) | Reference Standard Grade (High Purity) |

The "Salt" Causality: Why TFA for the Standard?

Expert Insight: You may wonder why the internal standard uses a TFA salt while the drug uses HCl.

-

HCl (The Drug): Hydrochloride is chosen for the API because it is physiologically tolerated, highly stable, and provides excellent bioavailability in porcine/bovine gastrointestinal tracts.

-

TFA (The Standard): The d6-labeled standard is often synthesized in small batches via Reverse-Phase HPLC (RP-HPLC). These purification columns typically use 0.1% Trifluoroacetic Acid as an ion-pairing agent to sharpen peaks. For research-grade standards, removing the TFA counter-ion to convert it to HCl is an unnecessary yield-loss step. Therefore, the standard is supplied as a TFA salt.

Part 2: Functional Applications & Mechanism

Valnemulin HCl: The Therapeutic Mechanism

Valnemulin is a pleuromutilin antibiotic.[1][2][3][4] It functions by binding to the peptidyl transferase center of the 50S ribosomal subunit in bacteria, specifically inhibiting protein synthesis.[1][3][5] It is highly effective against Brachyspira spp. and Mycoplasma spp.

Valnemulin TFA-d6: The Analytical Mechanism

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d6-variant serves as a Stable Isotope Labeled Internal Standard (SIL-IS) .

-

Mass Shift: The substitution of 6 hydrogen atoms with deuterium (

) creates a mass shift of +6 Daltons. This allows the Mass Spectrometer to distinguish the drug (Analyte) from the standard (IS) even when they co-elute. -

Matrix Correction: Because the chemical properties are nearly identical, the IS experiences the same extraction losses and ionization suppression as the analyte. By calculating the ratio of Drug/IS, these errors cancel out.

Visualizing the Divergence

Figure 1: Functional divergence between the therapeutic agent (HCl) and the analytical tool (TFA-d6).

Part 3: Analytical Methodology (LC-MS/MS)

This section details how to use Valnemulin TFA-d6 to validate Valnemulin HCl concentrations in biological matrices (e.g., porcine plasma or tissue).

The Deuterium Isotope Effect (Critical Technical Note)

While SIL-IS are designed to co-elute with the analyte, deuterium (

-

Observation: In Reverse-Phase Chromatography (C18), Valnemulin-d6 may elute slightly earlier (0.05 – 0.1 min) than Valnemulin HCl.

-

Impact: This separation is usually negligible, but in high-throughput runs, ensure your integration window covers both peaks.

Validated Protocol: Quantification in Porcine Plasma

Objective: Quantify Valnemulin residues using the TFA-d6 IS to correct for matrix effects.

Step 1: Standard Preparation

-

Stock A (Analyte): Dissolve Valnemulin HCl in Methanol to 1.0 mg/mL.

-

Stock B (IS): Dissolve Valnemulin TFA-d6 in Acetonitrile to 1.0 mg/mL.

-

Note: Account for the molecular weight difference of the TFA salt when calculating free-base concentration.

-

-

Working IS Solution: Dilute Stock B to 100 ng/mL in 50% Methanol.

Step 2: Sample Extraction (Self-Validating Workflow)

-

Aliquot 200 µL of porcine plasma into a centrifuge tube.

-

SPIKE: Add 20 µL of Working IS Solution (Valnemulin-d6) to every sample (blanks, standards, and unknowns).

-

Validation Check: This step ensures that every subsequent error (pipetting, evaporation, ionization) affects both the drug and the IS equally.

-

-

Precipitation: Add 600 µL Acetonitrile (cold). Vortex for 30 seconds.[4]

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of 0.1% Formic Acid in water.

Step 3: LC-MS/MS Parameters

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 10% B to 90% B over 3 minutes.

-

MS Transitions (MRM):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Valnemulin | 601.4 | 357.2 | 35 | 25 |

| Valnemulin-d6 | 607.4 | 363.2 | 35 | 25 |

Analytical Workflow Diagram

Figure 2: Step-by-step LC-MS/MS workflow utilizing Valnemulin TFA-d6 for error correction.

Part 4: Handling and Stability

Storage[2]

-

Valnemulin HCl: Hygroscopic. Store at +2°C to +8°C. Keep tightly sealed to prevent hydrolysis.

-

Valnemulin TFA-d6: High value. Store at -20°C.

Conversion Calculations

When weighing the d6 standard, you must account for the TFA salt to determine the "free base" concentration.

References

-

European Medicines Agency (EMA). "Valnemulin: Summary Report (2)." Committee for Veterinary Medicinal Products. Link

-

Huang, L., et al. (2016). "Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry."[10] Journal of Chromatography B. Link

-

Wang, J., et al. (2004). "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations." Journal of Chromatographic Science. Link

-

Toku-E. "Valnemulin Hydrochloride Technical Data Sheet." Link

Sources

- 1. goldbio.com [goldbio.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp: In Vivo Metabolism and Tissue Distribution Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity Requirements for Valnemulin-d6 Internal Standards

Executive Summary & Scientific Context

In the high-stakes environment of veterinary pharmacokinetics (PK) and residue analysis, Valnemulin (C₃₁H₅₂N₂O₅S) presents unique bioanalytical challenges. As a pleuromutilin antibiotic with a high molecular weight (~564.8 Da) and complex metabolic profile, the use of a Stable Isotope Labeled Internal Standard (SIL-IS), specifically Valnemulin-d6 , is not merely a recommendation—it is a prerequisite for regulatory acceptance.[1]

However, the assumption that "deuterated equals distinct" is a dangerous oversimplification. This guide addresses the critical, often overlooked variable of Isotopic Purity (Enrichment) . Insufficient isotopic purity in your Valnemulin-d6 standard triggers "crosstalk"—a phenomenon where the IS contributes signal to the analyte channel, artificially inflating the Lower Limit of Quantification (LLOQ) and compromising assay sensitivity.

The Physics of Isotopic Interference

To understand the requirements, we must first dissect the mechanism of interference. In LC-MS/MS, we rely on mass filtration (MRM) to distinguish the Analyte (Valnemulin) from the IS (Valnemulin-d6).[1]

The Two Vectors of Crosstalk

There are two distinct interference pathways, but they are not created equal.

-

Analyte

IS Interference (The "Natural Abundance" Effect):-

Mechanism: High concentrations of native Valnemulin contain naturally occurring isotopes (

C, -

Valnemulin Reality:[2] With 31 carbons, the probability of naturally accumulating +6 Da (e.g., six

C atoms) is statistically negligible (

-

-

IS

Analyte Interference (The "Purity" Effect):-

Mechanism: This is the critical vector. If your Valnemulin-d6 synthesis is incomplete, the standard will contain traces of Valnemulin-d0 (native), -d1, -d2, etc.[1]

-

Consequence: Since the IS is added at a fixed, relatively high concentration (e.g., 50–100 ng/mL) to every sample, even a 0.5% impurity of d0 acts as a constant "spike" of native drug.[1] This creates a ghost peak in the analyte channel, making it impossible to distinguish low-level study samples from the IS impurity.

-

Visualization of the Interference Mechanism

Figure 1: The "Trojan Horse" effect. Impurities (d0) within the IS reagent pass through the Analyte Q1 filter, creating false positive signals.[1]

Regulatory & Quality Standards

When validating a method for Valnemulin, you must adhere to the specific thresholds set by the FDA and EMA. These are "Pass/Fail" criteria.

The "5% Rule" (FDA/EMA)

According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the interference from the Internal Standard into the Analyte channel must be:

< 5% of the Analyte response at the Lower Limit of Quantification (LLOQ)

The Calculation

This is not about the purity on the Certificate of Analysis (CoA). It is about the response ratio in your specific mass spectrometer.

[1]-

Zero Sample: Blank Matrix + Internal Standard.

-

LLOQ Standard: Blank Matrix + Internal Standard + Analyte at LLOQ.

Recommended Purity Specifications

To safely meet the <5% rule, the Valnemulin-d6 reagent should meet the following specifications:

| Parameter | Specification | Rationale |

| Chemical Purity | > 98% | Ensures accurate weighing and stability. |

| Isotopic Enrichment | > 99.0% atom % D | Minimizes d0/d1/d2 contribution. |

| Unlabeled (d0) Content | < 0.1% | Critical. Even 0.5% d0 can fail the LLOQ test if the IS concentration is high. |

| Mass Shift | +6 Da | Sufficient to avoid natural isotopic overlap from the analyte. |

Experimental Protocol: Validation of IS Purity

Do not rely solely on the vendor's CoA. Isotopic exchange (H/D exchange) can occur during storage if the powder is exposed to moisture or protic solvents.[1] Perform this "Pre-Validation Check" before running any calibration curves.

Materials

-

System: LC-MS/MS (e.g., Triple Quadrupole).

-

Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (Valnemulin is basic; acidic pH aids ionization).[1]

-

IS Stock: Valnemulin-d6 (1 mg/mL in Methanol).[1]

Step-by-Step Workflow

-

Determine Target IS Concentration:

-

Estimate the expected analyte response at ULOQ (Upper Limit of Quantification).

-

Target an IS response that is 50–100% of the Analyte ULOQ response. Note: For Valnemulin, typical IS working concentrations are 50–200 ng/mL.[1]

-

-

Prepare "Zero" Samples (n=3):

-

Extract blank plasma/tissue matrix.

-

Spike only with Valnemulin-d6 at the working concentration.

-

-

Prepare LLOQ Samples (n=3):

-

Extract blank matrix.

-

Spike with Valnemulin (native) at the target LLOQ (e.g., 1.0 ng/mL).[1]

-

Spike with Valnemulin-d6 at the working concentration.

-

-

Prepare "Pure Blank" (n=1):

-

Extract blank matrix. No Analyte. No IS. (Checks for carryover/contamination).

-

-

Acquisition:

Decision Logic (DOT Diagram)

Figure 2: Decision tree for assessing internal standard suitability based on FDA/EMA criteria.

Troubleshooting & Optimization

If your Valnemulin-d6 fails the <5% interference test, you have three scientific levers to pull before abandoning the batch.

Lever 1: Reduce IS Concentration[1]

-

Logic: The interference is proportional to the IS mass on column.

-

Action: If you are using 100 ng/mL IS, drop to 20 ng/mL.

-

Risk: Ensure the IS signal remains sufficient (S/N > 20:1) to maintain precision.

Lever 2: Adjust Chromatography[1]

-

Logic: Deuterated compounds often elute slightly earlier than native compounds (Reverse Isotope Effect).[1]

-

Action: Use a high-resolution column (e.g., UPLC C18 1.7µm). If the d0 impurity in the IS elutes slightly differently than the bulk d6, you might not separate them, but you must ensure the IS peak tracks the Analyte peak exactly.

-

Warning: If the d6 and d0 separate significantly, the IS is no longer compensating for matrix effects at the exact moment of analyte elution. Co-elution is mandatory.

Lever 3: Alternative Transitions

-

Logic: The impurity might be an isobaric interference rather than true Valnemulin-d0.

-

Action: Check alternative product ions.

-

Valnemulin Common Transitions:

(Side chain), -

If the interference exists in the 171 channel but not the 279 channel, it may be a background matrix noise rather than isotopic impurity.

-

References

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA) / ICH. (2022).[1][3] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

-

PubChem. Valnemulin Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] (Fundamental theory on IS crosstalk).

Sources

Valnemulin-d6 CAS number 1217627-44-5 technical specifications

Technical Guide: Valnemulin-d6 (CAS 1217627-44-5) in High-Precision Bioanalysis

Executive Summary Valnemulin-d6 (CAS 1217627-44-5) is the stable isotope-labeled analog of the pleuromutilin antibiotic Valnemulin.[1][2][3] It serves as the definitive Internal Standard (IS) for the quantification of Valnemulin residues in complex biological matrices (swine plasma, tissue, and animal feed).[2][3] By incorporating six deuterium atoms into the 1,1-dimethylethyl side chain, this compound mimics the physicochemical behavior of the analyte—retention time, ionization efficiency, and extraction recovery—while providing a distinct mass shift (+6 Da) to nullify matrix effects and ion suppression in LC-MS/MS workflows.[1][2][3]

Part 1: Chemical Identity & Technical Specifications

The following specifications define the reference standard grade required for GLP-compliant bioanalytical method validation.

| Parameter | Technical Specification |

| Chemical Name | Valnemulin-d6 (often supplied as Trifluoroacetic Acid salt) |

| CAS Number | 1217627-44-5 |

| Molecular Formula | C₃₁H₄₆D₆N₂O₅S (Free Base) / C₃₃H₄₇D₆F₃N₂O₇S (TFA Salt) |

| Molecular Weight | ~570.86 g/mol (Free Base) / ~667.87 g/mol (Salt) |

| Isotopic Purity | ≥ 98% atom D (minimizes contribution to analyte signal) |

| Chemical Purity | ≥ 95% (HPLC) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in water.[1][2][3][4] |

| Storage | -20°C, hygroscopic. Store under inert gas (Nitrogen/Argon). |

| Appearance | Off-white to pale yellow solid.[1][2][3] |

Part 2: Mechanistic Role in Mass Spectrometry

In LC-MS/MS, the "Matrix Effect" is the silent killer of accuracy. Co-eluting phospholipids and proteins in plasma extracts can compete for charge in the electrospray ionization (ESI) source, suppressing the signal of the target analyte.

Why Valnemulin-d6? Unlike structural analogs (e.g., Tiamulin), Valnemulin-d6 possesses a nearly identical chromatographic retention time to Valnemulin.[1][2][3] This ensures that the IS experiences the exact same ionization environment (suppression or enhancement) as the analyte at the moment of detection.

The Deuterium Shift Logic: The d6-label is located on the 1,1-dimethylethyl moiety.[1][2] This placement is strategic:

-

Metabolic Stability: It avoids labile positions prone to rapid hydrogen-deuterium exchange (HDX) in protic solvents.[1][2][3]

-

Fragmentation Tracking: The primary quantitative fragment ion (Product Ion) of Valnemulin typically retains this side chain. Therefore, the mass shift is preserved in the MS2 transition, preventing "cross-talk" between the analyte and IS channels.

Part 3: Experimental Protocol

Stock Solution Preparation[1]

-

Primary Stock (1.0 mg/mL): Dissolve 1.0 mg of Valnemulin-d6 (corrected for salt factor and purity) in 1.0 mL of Methanol.

-

Critical Note: Do not use 100% water as the primary solvent due to potential hydrolysis over time.

-

-

Working Internal Standard (WIS): Dilute the Primary Stock with Acetonitrile:Water (50:50 v/v) to a concentration of 100 ng/mL .[1][2][3]

-

Usage: Spike this solution into all samples (standards, QCs, and unknowns) at a fixed volume (e.g., 50 µL) prior to extraction.

-

Sample Extraction (Solid Phase Extraction - SPE)

While protein precipitation is faster, SPE provides cleaner extracts for trace-level detection (<1 µg/kg) in tissue.[1][2][3]

-

Homogenization: Weigh 2.0 g of tissue (muscle/liver). Add 10 mL of Acetonitrile + 0.01 M HCl . Homogenize and centrifuge (4000 rpm, 10 min).

-

Defatting: Transfer supernatant to a new tube. Add 5 mL n-Hexane . Vortex 1 min. Centrifuge. Discard the upper hexane layer (removes lipids that cause column fouling).[1][2][3]

-

SPE Loading: Use a Polymeric Reversed-Phase cartridge (e.g., Oasis HLB or Strata-X).[1][2][3]

-

Reconstitution: Evaporate eluate under Nitrogen at 45°C. Reconstitute in 200 µL Mobile Phase.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2][3]

-

Gradient: 10% B to 90% B over 4 minutes.

-

Ionization: ESI Positive Mode (+).

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |

| Valnemulin | 565.4 [M+H]⁺ | 263.2 | Quantifier | 25 |

| Valnemulin | 565.4 [M+H]⁺ | 303.2 | Qualifier | 20 |

| Valnemulin-d6 | 571.4 [M+H]⁺ | 269.2 | IS Quant | 25 |

Note: The +6 Da shift is conserved in the product ion (263 -> 269), confirming the fragment contains the labeled side chain.[2][3]

Part 4: Visualization of Workflow

The following diagram illustrates the critical path from sample preparation to data validation, highlighting where the Internal Standard corrects for error.

Figure 1: Analytical workflow demonstrating how Valnemulin-d6 compensates for ion suppression during the LC-MS/MS process.

Part 5: Validation & Quality Control

To ensure the integrity of the method (E-E-A-T compliance), the following criteria must be met:

-

Linearity: The calibration curve (Ratio of Valnemulin Area / Valnemulin-d6 Area) must have an

.[1][2] -

IS Response Consistency: The peak area of Valnemulin-d6 in all samples (Standards, QCs, Unknowns) should not deviate by more than ±20% from the mean of the calibration standards. A drastic drop indicates severe matrix suppression or extraction failure.[1]

-

Cross-Signal Check: Inject a "Blank + IS" sample.[1] There should be no interference at the Valnemulin transition (m/z 565 -> 263).[1][2][3] Inject a "High Standard (no IS)". There should be no interference at the Valnemulin-d6 transition (m/z 571 -> 269).[1][2][3]

References

-

European Medicines Agency (EMA). "Valnemulin (Econor) - European Public Assessment Report."[1][2][3] European Union Register of Veterinary Medicinal Products. [Link][1][2][3]

-

Li, J., et al. (2016). "Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry."[1][2][3][8] Journal of Chromatography B, 1014, 102-106.[1][2][3][8] [Link]

-

Yang, Q., et al. (2023). "UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp: In Vivo Metabolism and Tissue Distribution Analyses."[1][2][3] Fishes, 8(7), 352.[1][2][3] [Link][1][2][3]

-

PubChem. "Valnemulin Compound Summary."[1] National Library of Medicine. [Link][1][2][3]

Sources

- 1. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valnemulin - Wikipedia [en.wikipedia.org]

- 3. Valnemulin Trifluoroacetic Acid Salt-d6 | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. Quantification of Veterinary Antibiotics in Pig and Poultry Feces and Liquid Manure as a Non-Invasive Method to Monitor Antibiotic Usage in Livestock by Liquid Chromatography Mass-Spectrometry [mdpi.com]

- 8. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimizing solid-phase extraction (SPE) for Valnemulin residues in bovine liver

Executive Summary

Valnemulin is a pleuromutilin antibiotic widely used in veterinary medicine for the treatment of swine dysentery and enzootic pneumonia. While effective, its residues in edible tissues—particularly the liver, which acts as the primary metabolic depot—must be strictly monitored to comply with Maximum Residue Limits (MRLs) set by agencies like the EMA (500 µg/kg in liver) and FDA.[1]

Extracting Valnemulin from bovine liver presents a dual challenge:

-

Matrix Complexity: Liver tissue is rich in proteins, phospholipids, and fats that cause significant ion suppression in LC-MS/MS.[2][1]

-

Analyte Stability: Valnemulin is susceptible to degradation under strongly alkaline conditions or prolonged exposure to heat.[3][1]

This guide details an optimized Mixed-Mode Cation Exchange (MCX) solid-phase extraction protocol. Unlike generic Hydrophilic-Lipophilic Balance (HLB) methods, this protocol exploits the basic amine functionality of Valnemulin to achieve orthogonal cleanup, resulting in superior recovery (>85%) and matrix effect reduction.[3][2][1]

Physicochemical Profiling & SPE Strategy

To optimize extraction, we must first understand the molecule's behavior in solution.

| Property | Value | Implication for SPE |

| Molecular Weight | 564.8 g/mol | Suitable for standard pore size (60 Å) sorbents.[3][2][1] |

| pKa (Basic) | ~5.3 - 6.0 (Amino group) | The molecule is positively charged (protonated) at pH < 4.[3][2][1] This dictates a Cation Exchange mechanism.[3][1] |

| LogP | ~3.0 - 3.5 | Moderately lipophilic.[3][2][1] It will bind strongly to reverse-phase sorbents, requiring organic solvents for elution.[3][2][1] |

| Solubility | Soluble in Methanol, DMSO, Acidic Water | Extraction solvents should be organic-rich or acidic to ensure solubilization from tissue.[3][2][1] |

The Selection: Why Mixed-Mode Cation Exchange (MCX)?

While C18 or HLB cartridges rely solely on hydrophobic interaction (non-specific), MCX cartridges possess both hydrophobic regions and sulfonic acid groups.[3][2][1]

-

Mechanism: At pH 2.0, Valnemulin (protonated) binds ionically to the sulfonic acid groups.[2][1]

-

The Advantage: This allows us to wash the cartridge with 100% Methanol (removing neutrals and hydrophobic interferences) without eluting the Valnemulin, which remains "locked" by the ionic bond. Elution only occurs when we break this bond using a basic solvent (Ammonia).[3][2][1]

Optimized Experimental Protocol

Reagents & Materials

-

Extraction Solvent: Acetonitrile : 0.01 M HCl (40:60, v/v).[3][2][1][4] Rationale: The acid keeps Valnemulin protonated and stable, while ACN precipitates proteins.

-

SPE Cartridge: Oasis MCX (60 mg / 3 cc) or equivalent polymeric mixed-mode strong cation exchanger.[3][2][1]

-

Internal Standard (IS): Tiamulin-13C4 or Valnemulin-D8 (Spike at 50 µg/kg level).[3][2][1]

Sample Preparation Workflow

Step 1: Homogenization & Extraction [2]

-

Weigh 2.0 g ± 0.05 g of minced bovine liver into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of Internal Standard working solution. Allow to equilibrate for 10 minutes.

-

Add 10 mL of Extraction Solvent (ACN:0.01 M HCl, 40:60).

-

Homogenize at high speed (e.g., Ultra-Turrax) for 1 minute.

-

Vortex for 2 minutes to ensure complete interaction.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

Step 2: Defatting (Critical for Liver) [3][2][1]

-

Transfer the supernatant to a clean tube.

-

Add 5 mL of n-Hexane . Shake vigorously for 1 minute.

-

Centrifuge at 4,000 x g for 5 minutes.

-

Discard the upper hexane layer (contains fats/lipids).[2][1] Retain the lower aqueous/ACN layer.

-

Note: If an emulsion forms, break it by sonication or adding a pinch of NaCl.

-

Step 3: SPE Loading Preparation

-

The extract currently contains ~40% Acetonitrile. This organic strength is too high for optimal retention on some MCX methods (might cause breakthrough).[3][2][1]

-

Dilution: Dilute the defatted extract with 10 mL of Water (pH adjusted to 2 with Formic Acid) .

-

Result: Organic content is now <20%, ensuring strong hydrophobic and ionic retention.[1]

Solid Phase Extraction (SPE) Procedure

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[3][2][1] Condition | 3 mL Methanol | Activates the hydrophobic pores of the polymer. |

| 2. Equilibrate | 3 mL Water + 2% Formic Acid | Creates an acidic environment (pH < 3) to ensure sorbent is ready for cation exchange.[3][2][1] |

| 3. Load | Diluted Sample Extract | Valnemulin (positively charged) binds to sulfonic acid groups.[3][2][1] Flow rate: 1 mL/min.[3][1][6] |

| 4. Wash 1 | 3 mL 2% Formic Acid in Water | Removes proteins, salts, and highly polar interferences. |

| 5.[1] Wash 2 | 3 mL 100% Methanol | Crucial Step: Removes hydrophobic neutrals, fats, and phospholipids.[1] Valnemulin stays bound ionically. |

| 6. Dry | Vacuum for 2 mins | Removes excess methanol to prevent dilution of the eluate. |

| 7. Elute | 3 mL 5% Ammonia in Methanol | High pH (pH > 11) deprotonates Valnemulin, breaking the ionic bond and releasing it.[2][1] |

Step 4: Reconstitution

-

Evaporate the eluate to dryness under Nitrogen at 40°C. Do not exceed 45°C as Valnemulin is heat-sensitive.[3]

-

Reconstitute in 1.0 mL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

-

Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Visual Workflow (Graphviz)

Caption: Figure 1. Optimized MCX SPE workflow for Valnemulin extraction from bovine liver, highlighting the critical defatting and organic wash steps.

LC-MS/MS Analytical Conditions

To ensure the extraction was successful, the detection method must be equally robust.

-

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 1.7 µm, 2.1 x 50 mm.[3][2][1]

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

Validation Targets:

-

Limit of Quantitation (LOQ): 1.0 µg/kg (Well below the 500 µg/kg MRL).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | Elution pH too low.[3][2][1] | Ensure Ammonia solution is fresh.[3] The pH must be >10 to deprotonate Valnemulin (pKa ~5.3-6.0).[3][2][1] |

| High Backpressure | Liver proteins clogging frit.[3][1] | Ensure the centrifugation step (4000g) is sufficient.[2][1] Filter extract before loading if necessary.[3][1] |

| Matrix Effects (Suppression) | Phospholipids breaking through.[3][2][1] | Ensure Wash 2 (100% MeOH) is performed. This step removes phospholipids that bind hydrophobically but not ionically.[3][1] |

| Variability (High RSD) | Inconsistent Defatting.[3][2][1] | Ensure the hexane layer is completely removed. Residual hexane can interfere with SPE retention.[3][1] |

References

-

European Medicines Agency (EMA). (2009).[3][2][1][8] Valnemulin (rabbits) opinion - MRL Summary Report. Defines MRLs for Valnemulin in liver (500 µg/kg) and kidney.[3][2][1]

-

Li, H., et al. (2016).[3][2][1] Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1014, 102-106.[3][2][1][5] Validates the Acetonitrile/HCl extraction method.

-

Waters Corporation. (2020).[3][2][1] The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening. Application Note describing general MCX/HLB strategies for veterinary drugs.

-

PubChem. (2025).[3][2][1] Valnemulin Compound Summary. Physicochemical properties (MW 564.8, pKa data).

Sources

- 1. Valnemulin [sitem.herts.ac.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

Selection of precursor and product ions for Valnemulin-d6 in MRM mode

Executive Summary

This technical guide details the methodology for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for Valnemulin-d6 , the deuterated internal standard (IS) for the pleuromutilin antibiotic Valnemulin.[1]

Precise quantification of Valnemulin in complex matrices (plasma, tissue, feed) requires a stable isotope-labeled internal standard to compensate for matrix effects and recovery losses.[1] Valnemulin-d6 (

Chemical Basis and Ionization Physics

Understanding the molecule's behavior under Electrospray Ionization (ESI) is the prerequisite for successful MRM design.[1]

Structural Properties[1]

-

Analyte: Valnemulin (

, MW 564.8)[1][2][3][4] -

Internal Standard: Valnemulin-d6 (

, MW ~570.8)[1] -

Labeling Position: The deuterium labeling typically occurs on the 1,1-dimethyl-ethyl moiety of the side chain or the isopropyl group of the valine residue. This positioning is critical because it dictates which fragment ions will retain the mass shift.

Fragmentation Mechanism

Valnemulin belongs to the pleuromutilin class.[3][5] Under Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the cleavage of the ester bond linking the tricyclic mutilin core to the side chain.

-

Side Chain Fragment: The cleavage releases the charged side chain. For native Valnemulin, this produces the predominant product ion at m/z 263.1 .

-

Core Fragment: The tricyclic mutilin core can also retain the charge, producing a fragment at m/z 303.2 .

Implication for Valnemulin-d6: Since the deuterium label is located on the side chain, the primary product ion for the IS will exhibit a mass shift corresponding to the label (+6 Da).

-

Parent:

( -

Primary Product:

(Side chain + d6)[1] -

Secondary Product:

(Unlabeled core - useful for structural confirmation but less specific for IS quantitation due to potential isobaric interference from other pleuromutilins).[1]

Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve 1 mg Valnemulin-d6 in 10 mL Methanol (HPLC grade) to obtain 100 µg/mL. Store at -20°C.

-

Working Standard: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: The presence of formic acid promotes protonation

.[1]

MS/MS Optimization Workflow

This workflow utilizes a direct infusion method to empirically determine the optimal energy states.

Step 1: Precursor Ion Scan (Q1)[1][6]

-

Mode: MS1 Scan (Positive ESI)[1]

-

Range: 500 – 600 m/z

-

Goal: Identify the exact isotopic envelope of the parent ion.

-

Expectation: A dominant peak at m/z 571.4 .

Step 2: Product Ion Scan (MS2)[1]

-

Mode: Product Ion Scan[7]

-

Precursor: Set Q1 to 571.4

-

Collision Energy (CE) Ramp: 10 – 50 eV[1]

-

Goal: Map the fragmentation energy profile.

-

Observation: You will observe a decline in the parent ion (571) and the rise of the daughter ion (269).[1]

Step 3: MRM Fine-Tuning[1]

-

Dwell Time: Set to >20 ms per transition to ensure sufficient points across the chromatographic peak.

-

Collision Energy Optimization: Inject the working standard at varying CE values (e.g., 15, 20, 25, 30, 35 eV) to find the maximum intensity for the 571 -> 269 transition.[1]

Visualized Workflows

Fragmentation Pathway

The following diagram illustrates the cleavage mechanism that dictates ion selection.

Caption: Comparative fragmentation pathways of Valnemulin and Valnemulin-d6 showing the retention of the deuterium label in the side-chain fragment.

Optimization Logic Flow

Caption: Step-by-step decision tree for optimizing MRM transitions.

Optimized MRM Parameters (Data Summary)

The following parameters are recommended starting points. Values may vary slightly between instrument platforms (e.g., Waters Xevo vs. Sciex QTRAP).

| Compound | Precursor Ion ( | Product Ion ( | Role | Cone Voltage (V) | Collision Energy (eV) |

| Valnemulin | 565.3 | 263.1 | Quantifier | 30-40 | 20-25 |

| Valnemulin | 565.3 | 303.2 | Qualifier | 30-40 | 25-30 |

| Valnemulin | 565.3 | 164.1 | Qualifier | 30-40 | 35-40 |

| Valnemulin-d6 | 571.4 | 269.1 | IS Quantifier | 30-40 | 20-25 |

| Valnemulin-d6 | 571.4 | 303.2 | IS Qualifier | 30-40 | 25-30 |

Technical Note on Cross-Talk: The mass difference between the native product (263.1) and the IS product (269.1) is 6 Da.[1] This is sufficient to prevent isotopic overlap. However, during validation, you must inject a high concentration of native Valnemulin (e.g., ULOQ) and monitor the 571->269 transition to ensure no false positive signal appears in the IS channel.

Validation & Troubleshooting

Self-Validating System Check

To ensure the chosen ions are robust:

-

Signal Stability: Inject the IS alone. The signal-to-noise ratio (S/N) should be >100:1.[1]

-

Interference Check: Inject a blank matrix extract (no IS). There should be no peak at the retention time of Valnemulin-d6 in the 571->269 channel.

Common Pitfalls

-

Wrong Peak Selection: Selecting the 303.2 ion for both Native and IS. While possible (since 565->303 and 571->303 are unique pairs), it relies entirely on Q1 resolution. If the sample contains high levels of matrix, the background noise on the 303 fragment is often higher than the specific side-chain fragment (263/269). Always prefer the labeled fragment (269) for the IS. [1]

-

Adduct Formation: Ensure your mobile phase contains ammonium acetate or formic acid. Without it, Valnemulin may form sodium adducts

, splitting your signal and reducing sensitivity.[1]

References

-

European Medicines Agency. (1999).[1][3] Valnemulin: Summary Report (2). Committee for Veterinary Medicinal Products. Link

-

Yang, S., et al. (2014).[1][8] In Vitro and in Vivo Metabolite Profiling of Valnemulin Using Ultraperformance Liquid Chromatography–Quadrupole/Time-of-Flight Hybrid Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link[1]

-

Liu, Y., et al. (2023).[1][5] UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp. Molecules. Link[1]

-

Cayman Chemical. (2023).[1] Valnemulin Product Information and Structure. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Valnemulin - Wikipedia [en.wikipedia.org]

- 4. Valnemulin | Bacterial | 101312-92-9 | Invivochem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo metabolite profiling of valnemulin using ultraperformance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol: Preparation and Validation of Valnemulin-d6 Internal Standard Stock Solutions for LC-MS/MS Bioanalysis

Abstract & Strategic Rationale

In the quantitative analysis of Valnemulin residues in complex matrices (porcine/bovine tissues, plasma), matrix effects and extraction variability are significant sources of error. The use of Valnemulin-d6 , a stable isotopically labeled internal standard (SIL-IS), is the gold standard for correcting these variances. Unlike structural analogs, Valnemulin-d6 co-elutes with the analyte, experiencing identical ionization suppression/enhancement while remaining spectrally distinct due to the mass shift (+6 Da).

This protocol details the precision preparation of Valnemulin-d6 stock solutions. It prioritizes isotopic fidelity (preventing H/D exchange) and chemical stability (mitigating pleuromutilin ring degradation under alkaline conditions).

Physicochemical Context & Solvent Selection[1][2][3][4][5][6]

Understanding the molecule is the prerequisite for a stable stock solution. Valnemulin is a semi-synthetic pleuromutilin.

| Property | Characteristic | Impact on Protocol |

| Solubility | Lipophilic; Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO. Poorly soluble in water. | Primary Stock Solvent: Pure Methanol (LC-MS grade) is preferred for high solubility and stability. |

| pKa / pH Stability | Basic nitrogen present. Unstable in alkaline conditions (pH > 8) due to ester hydrolysis. | Buffer Requirement: Working solutions must be kept neutral or slightly acidic (0.1% Formic Acid). |

| Hygroscopicity | Valnemulin HCl salt is hygroscopic. | Weighing: Must be performed rapidly or in a humidity-controlled environment. |

| Isotopic Label | Deuterium (d6). | Exchange Risk: Avoid protic solvents with extreme pH or elevated temperatures that could facilitate H/D exchange at labile sites. |

Materials and Equipment

-

Reference Standard: Valnemulin-d6 (Isotopic Purity ≥ 98%, Chemical Purity ≥ 95%).

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

-

Additives: Formic Acid (LC-MS Grade ampules).[1]

-

Equipment:

-

Analytical Balance (Readability 0.01 mg or 0.001 mg).

-

Class A Volumetric Flasks (Amber glass to prevent photodegradation).

-

Positive Displacement Pipettes (for volatile organic solvents).

-

Vortex Mixer and Ultrasonic Bath (temperature controlled).

-

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, concentrated master stock of Valnemulin-d6.

Step 4.1: Equilibration and Weighing

-

Remove the Valnemulin-d6 vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Rationale: Opening a cold vial causes condensation, introducing water that degrades the substance and alters the weight.

-

Place a clean, amber 10 mL volumetric flask on the analytical balance. Tare the balance.

-

Weigh approximately 10.0 mg of Valnemulin-d6 directly into the flask (or use a weighing boat and quantitatively transfer with Methanol). Record the exact mass (

) to 0.01 mg precision.

Step 4.2: Dissolution[7]

-

Add approximately 6-7 mL of LC-MS Grade Methanol to the flask.

-

Swirl gently to wet the powder.

-

Sonicate for 2 minutes. Warning: Monitor temperature. Do not let the water bath exceed 25°C to prevent thermal degradation.

-

Allow the solution to return to room temperature.

-

Dilute to volume (the mark) with Methanol. Stopper and invert 10 times to mix.

Step 4.3: Concentration Calculation

Calculate the corrected concentration (

Note: If Valnemulin-d6 is supplied as a free base, the MW ratio is 1.

Protocol: Working Standard Preparation

Objective: Prepare a working solution (e.g., 10 µg/mL or 100 ng/mL) for spiking into biological matrices.

Solvent System: 50:50 Methanol:Water (0.1% Formic Acid). Rationale: The presence of water matches the initial mobile phase conditions, preventing solvent shock/precipitation upon injection. Formic acid stabilizes the pleuromutilin structure.

-

Intermediate Stock (100 µg/mL):

-

Transfer 1.0 mL of Primary Stock (1 mg/mL) into a 10 mL amber flask.

-

Dilute to volume with Acetonitrile . (ACN is often better for intermediate dilutions to ensure solubility before hitting high water content).

-

-

Working Solution (1 µg/mL):

-

Transfer 100 µL of Intermediate Stock into a 10 mL flask.

-

Dilute to volume with 50:50 ACN:Water (0.1% FA) .

-

Workflow Visualization

The following diagram illustrates the critical decision nodes and workflow for the preparation process.

Caption: Workflow for the preparation of Valnemulin-d6 primary stock, emphasizing temperature control and solvent selection.

Quality Control & Self-Validation

A protocol is only trustworthy if it includes verification steps.

Isotopic Purity Check (The "Crosstalk" Test)

Before using the IS in a batch, you must verify that the Valnemulin-d6 does not contain significant amounts of native Valnemulin (d0), which would falsely elevate quantitation results.

-

Inject a high concentration of Valnemulin-d6 (e.g., 500 ng/mL) into the LC-MS/MS.

-

Monitor the MRM transition for Native Valnemulin (e.g., m/z 565.4 → 156.1).

-

Acceptance Criteria: The response in the native channel must be < 0.5% of the response of the LLOQ (Lower Limit of Quantitation) of the native analyte.

Signal Stability Verification

-

Prepare a blank matrix sample spiked only with Valnemulin-d6.

-

Inject immediately (T0) and after 24 hours in the autosampler (T24).

-

Acceptance Criteria: The peak area deviation should be < 5%. A drop indicates instability (likely hydrolysis) or adsorption to the vial.

Storage and Stability

| Storage State | Condition | Stability Estimate |

| Primary Stock (1 mg/mL) | -80°C, Amber Glass | 6-12 Months |

| Working Solution (< 10 µg/mL) | 4°C, Amber Glass | 1-2 Weeks |

| In Matrix (Spiked) | -20°C | Dependent on Tissue/Plasma validation |

Critical Note: Valnemulin is sensitive to light. All handling should be done under yellow light if possible, or in amber glassware wrapped in foil.

References

-

-

Xia, X., et al. (2016). "Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry."[2] Journal of Chromatography B, 1014, 102-106.[2]

-

BenchChem.

-

ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis."

Sources

Application Note: Quantitative Determination of Valnemulin Residues in Bovine Milk Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Valnemulin-d6 Internal Standard

Introduction: The Imperative for Vigilance in Dairy Safety

Valnemulin is a pleuromutilin antibiotic with significant efficacy against a range of swine and poultry diseases. Its use in veterinary medicine, however, necessitates stringent monitoring of potential residues in the food chain to safeguard public health. The presence of antibiotic residues like Valnemulin in milk can pose risks, including allergic reactions in sensitive individuals and the proliferation of antimicrobial resistance, a growing global health threat. Regulatory bodies worldwide, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for veterinary drugs in food products to mitigate these risks.

This application note details a robust and highly sensitive analytical method for the quantitative determination of Valnemulin in bovine milk. The protocol employs a stable isotope-labeled internal standard, Valnemulin-d6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard is critical for achieving high accuracy and precision, as it effectively compensates for variations in sample preparation and matrix effects during analysis. This methodology is designed for researchers in food safety, regulatory compliance, and veterinary drug development, providing a reliable framework for routine monitoring and quality control.

Principle of the Method: Isotope Dilution and Mass Spectrometry

The core of this analytical method is the principle of isotope dilution mass spectrometry (IDMS). A known concentration of Valnemulin-d6, which is chemically identical to Valnemulin but has a higher mass due to the replacement of six hydrogen atoms with deuterium, is added to the milk sample at the beginning of the extraction process. This "internal standard" co-extracts with the target analyte (Valnemulin) and experiences the same potential losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.

By measuring the ratio of the signal response of the analyte to the internal standard, we can accurately quantify the amount of Valnemulin present in the original sample, effectively nullifying any analytical variability. The subsequent separation by liquid chromatography (LC) ensures that other matrix components do not interfere with the detection, and the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for confident identification and quantification at trace levels.

Materials and Reagents

-

Standards:

-

Valnemulin Hydrochloride (≥98% purity)

-

Valnemulin-d6 Hydrochloride (isotopic purity ≥99%)

-

-

Solvents (LC-MS Grade):

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (deionized, >18 MΩ·cm)

-

Formic Acid (≥98%)

-

-

Reagents:

-

Trichloroacetic acid (TCA)

-

Ammonium formate

-

-

Sample Preparation Supplies:

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 3 cc, 60 mg)

-

Centrifuge tubes (15 mL and 50 mL, polypropylene)

-

Syringe filters (0.22 µm, PTFE or PVDF)

-

Analytical balance

-

Vortex mixer

-

Centrifuge capable of 4000 x g

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Step-by-Step Experimental Protocol

Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valnemulin and Valnemulin-d6 in methanol to create individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the Valnemulin-d6 primary stock solution with acetonitrile to achieve the desired concentration for spiking samples.

Sample Preparation: A Streamlined Extraction Workflow

The following protocol is designed for the efficient extraction of Valnemulin from the complex milk matrix.

-

Sample Homogenization: Allow the raw milk sample to reach room temperature and vortex thoroughly to ensure homogeneity.

-

Aliquoting and Spiking: Transfer a 5.0 mL aliquot of the milk sample into a 50 mL polypropylene centrifuge tube. Add 50 µL of the 1 µg/mL Valnemulin-d6 internal standard spiking solution.

-

Protein Precipitation: Add 10 mL of acetonitrile to the tube. This step denatures and precipitates the proteins in the milk. Vortex vigorously for 1 minute to ensure complete mixing.

-

Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C. This will separate the precipitated proteins into a solid pellet.

-

Supernatant Collection: Carefully decant the supernatant (the liquid portion) into a clean tube.

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not allow the cartridge to dry out.

-

Loading: Load the collected supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the target analytes (Valnemulin and Valnemulin-d6) from the cartridge with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Diagram: Valnemulin Extraction Workflow from Milk

Caption: Workflow for the extraction and cleanup of Valnemulin from milk samples.

LC-MS/MS Instrumental Analysis

The separation and detection are performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Rationale: A C18 column provides excellent hydrophobic retention for Valnemulin. The gradient elution ensures efficient separation from matrix components and a sharp peak shape. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive ion electrospray ionization.

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for specific instrument |

| MRM Transitions | See Table 2 below |

Rationale: ESI in positive mode is highly effective for ionizing molecules like Valnemulin which contain basic nitrogen atoms. MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Valnemulin | 500.4 | 175.2 | 355.3 | Optimized (e.g., 25) |

| Valnemulin-d6 | 506.4 | 175.2 | 361.3 | Optimized (e.g., 25) |

Rationale: The precursor ion [M+H]+ is selected in the first quadrupole. After collision-induced dissociation, specific product ions are monitored in the third quadrupole. The most intense product ion is used for quantification (quantifier), while a second ion (qualifier) is used for confirmation, ensuring the identity of the analyte. The shared quantifier ion (175.2) for both analyte and internal standard arises from a common fragment, while the qualifier ions differ by the mass of the deuterium labels, confirming the distinct identities of the two compounds.

Diagram: Principle of MRM for Valnemulin and Valnemulin-d6

Caption: MRM transitions for analyte and internal standard.

Method Validation

The analytical method must be validated to ensure its performance is suitable for its intended purpose, in accordance with guidelines from bodies like the EMA. Key validation parameters include:

-

Linearity: A calibration curve should be constructed using matrix-matched standards over a relevant concentration range (e.g., 1-100 µg/kg). The response should be linear with a correlation coefficient (r²) > 0.99.

-

Accuracy (Recovery): Determined by analyzing blank milk samples spiked with known concentrations of Valnemulin at low, medium, and high levels. The recovery should typically be within 80-120%.

-

Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day precision (repeatability) should be <15%, and inter-day precision (reproducibility) should be <20%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (typically signal-to-noise ratio of 3:1). The LOQ is the lowest concentration that can be accurately quantified (typically S/N of 10:1) with acceptable precision and accuracy.

Table 3: Example Method Performance Data

| Parameter | Result | Acceptance Criteria (Typical) |

| Linearity (r²) | 0.998 | > 0.99 |

| LOQ | 1.0 µg/kg | Below regulatory MRL |

| LOD | 0.3 µg/kg | - |

| Accuracy (Recovery) | 92-107% | 80-120% |

| Precision (RSD) | Intra-day: <8%, Inter-day: <11% | <15-20% |

Data Analysis and Quantification

The concentration of Valnemulin in the milk sample is calculated using the response ratio of the analyte to the internal standard against the calibration curve.

Calculation Formula:

Concentration (µg/kg) = ( (Response Ratio_sample - y-intercept) / slope ) * (Volume_reconstitution / Weight_sample)

Where:

-

Response Ratio_sample = (Peak Area of Valnemulin / Peak Area of Valnemulin-d6)

-

The slope and y-intercept are obtained from the linear regression of the calibration curve.

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the sensitive and accurate quantification of Valnemulin residues in bovine milk. The protocol, which incorporates a stable isotope-labeled internal standard (Valnemulin-d6), offers high reliability by compensating for matrix effects and procedural losses. The combination of efficient sample preparation using protein precipitation and SPE, followed by selective LC-MS/MS analysis, ensures the method meets the stringent requirements for food safety monitoring and regulatory compliance. This robust workflow can be readily implemented in analytical laboratories for routine surveillance of veterinary drug residues in dairy products.

References

Advanced Application Note: UPLC-Q/TOF-MS Profiling of Valnemulin Metabolites in Poultry Plasma

Executive Summary

Valnemulin is a pleuromutilin antibiotic widely used to treat Mycoplasma and Brachyspira infections in livestock. While its pharmacokinetics in swine are well-documented, its metabolic fate in poultry (chickens/turkeys) presents unique analytical challenges due to the complex plasma matrix and rapid biotransformation.

This guide details a high-resolution Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) workflow. Unlike standard residue monitoring protocols, this method is optimized for metabolite discovery , utilizing Mass Defect Filtering (MDF) and high-fidelity isotopic pattern matching to identify novel Phase I and Phase II metabolites.

Scientific Rationale & Experimental Design

The Analytical Challenge

Valnemulin (

-

Problem: Low-abundance metabolites are often masked by high-abundance plasma proteins (albumin) and phospholipids.

-

Solution: We employ a hybrid sample preparation strategy combining protein precipitation with phospholipid removal, followed by a generic gradient UPLC separation that captures both polar metabolites (conjugated) and non-polar parent drug.

Mechanistic Workflow

The following diagram illustrates the integrated workflow, from plasma extraction to structural elucidation.

Figure 1: End-to-end workflow for Valnemulin metabolite profiling. The process emphasizes phospholipid removal to reduce ion suppression.

Detailed Protocol

Chemicals and Reagents

-

Reference Standard: Valnemulin Hydrochloride (purity >98%).

-

Internal Standard (IS): Tiamulin Fumarate (structural analog) or Valnemulin-d6.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

-

Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Ostrosky Method Modified)

Standard protein precipitation often leaves phospholipids that suppress ionization in ESI+. We utilize a specific cleanup step.

-

Aliquot: Transfer 100 µL of poultry plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard (1 µg/mL).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid .

-

Why Formic Acid? Acidification disrupts protein-drug binding, releasing Valnemulin (a weak base) into the supernatant.

-

-

Vortex: Mix vigorously for 60 seconds.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Dry under nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of 10% Acetonitrile in Water .

-

Critical Step: Matching the reconstitution solvent to the initial mobile phase prevents peak broadening/fronting for early eluting polar metabolites.

-

UPLC Conditions

-

System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC HSS T3 (

mm, 1.8 µm).-

Expert Insight: The HSS T3 (High Strength Silica) is chosen over standard C18 because it retains polar metabolites better while handling the lipophilic parent drug.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | 6 |

| 12.00 | 5 | 95 | 6 |

| 14.00 | 5 | 95 | 6 |

| 14.10 | 95 | 5 | 1 |

| 16.00 | 95 | 5 | 1 |

Q/TOF-MS Parameters

-

Ionization: Electrospray Ionization (ESI) Positive Mode (

). -

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temp: 120°C.

-

Desolvation Temp: 450°C.

-

Acquisition Mode:

(Continuum) or Data-Dependent Acquisition (DDA).-

Low Energy: 6 eV (Precursor info).

-

High Energy: Ramp 20–40 eV (Fragment info).

-

-

Mass Range: 50–1200 m/z.

Data Analysis & Metabolite Identification

Identification Strategy: Mass Defect Filtering (MDF)

Metabolites retain the core structure of Valnemulin. We use MDF to filter out matrix noise.

-

Parent Mass: Valnemulin (

) -

Filter Window:

mDa around the mass defect of the parent and expected metabolic shifts (e.g., +O, -CH3).

Predicted Metabolic Pathways

Based on pleuromutilin chemistry, the following transformations are expected in poultry:

-

Hydroxylation (+16 Da): Occurs on the octahydro-pentalene ring or the side chain.

-

S-Oxidation (+16 Da): Oxidation of the thioether group.

-

N-Demethylation (-14 Da): Loss of methyl group from the dimethylamine.

-

Glucuronidation (+176 Da): Phase II conjugation of hydroxylated metabolites.

Figure 2: Proposed metabolic map for Valnemulin in poultry. Note that Hydroxylation and S-Oxidation are isomeric (same mass), requiring chromatographic resolution.

Diagnostic Fragment Ions

To confirm metabolite identity, look for these core fragments in the High-Energy channel:

-

m/z 304.2: Characteristic pleuromutilin core skeleton. If a metabolite retains this fragment, the modification is likely on the side chain.

-

m/z 263.1: Modified core fragment.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met:

-

Mass Accuracy: The internal lock-mass (e.g., Leucine Enkephalin) must maintain mass error < 5 ppm throughout the run.

-

Retention Time Stability: The IS retention time should not shift by more than

min. -

Matrix Effect Evaluation:

-

Acceptance:

. If MF < 0.8, re-evaluate the washing steps in sample prep.

-

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6435394, Valnemulin. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sample cleanup procedures for Valnemulin analysis in high-fat matrices

Application Note: Optimized Sample Preparation Strategies for Valnemulin Quantification in High-Lipid Biological Matrices

Executive Summary

Objective: To establish a robust, self-validating protocol for the extraction and quantification of Valnemulin (VAL) in high-fat matrices (liver, adipose tissue, egg yolk) using LC-MS/MS.

The Challenge: Valnemulin, a pleuromutilin antibiotic, is lipophilic (

The Solution: This guide presents two tiered protocols:

-

Protocol A (Gold Standard): Acidified Acetonitrile Extraction coupled with Mixed-Mode Cation Exchange (MCX) SPE . This utilizes the basicity of VAL to orthogonally separate it from neutral lipids.

-

Protocol B (High-Throughput): Modified QuEChERS with Enhanced Matrix Removal (EMR-Lipid) or Hexane Defatting, suitable for screening large sample batches.

Mechanism of Action & Analyte Chemistry

Understanding the physicochemical properties of Valnemulin is the prerequisite for protocol design.

-

Basicity: Valnemulin contains a dimethylaminoethyl moiety with a pKa

8.5–9.0. In acidic conditions (pH < 3), it is fully protonated ( -

Lipophilicity: It is moderately non-polar.

-

The Separation Logic:

-

Lipids are generally neutral or acidic (fatty acids).

-

Valnemulin can be positively charged.

-

Strategy: We use a Strong Cation Exchange (SCX) mechanism. Lipids flow through the cartridge while

binds ionically. We then wash with organic solvents to strip the lipids, and finally elute VAL by neutralizing its charge with a base (Ammonium Hydroxide).

-

Protocol A: The "Gold Standard" (MCX SPE)

Recommended for: Liver, Adipose Tissue, Confirmatory Analysis, and Regulatory Compliance.

Reagents & Materials

-

Extraction Solvent: Acetonitrile (ACN) + 0.1% Formic Acid (FA).

-

Defatting Solvent: n-Hexane.

-

SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 60 mg/3 mL.

-

Internal Standard (IS): Valnemulin-d6 (preferred) or Tiamulin.

Step-by-Step Methodology

-

Homogenization: Weigh 2.0 g of tissue into a 50 mL centrifuge tube. Add IS (100 µL of 1 µg/mL).

-

Extraction: Add 10 mL Extraction Solvent . Vortex for 2 min.

-

Primary Separation: Centrifuge at 4000 rpm for 10 min. Transfer supernatant to a new tube.

-

Liquid-Phase Defatting (Critical):

-

Add 5 mL n-Hexane to the supernatant. Shake vigorously for 1 min.

-

Centrifuge (3000 rpm, 5 min).

-

Discard the upper hexane layer (contains bulk neutral lipids).

-

-

pH Adjustment: Dilute the lower ACN layer with 15 mL of 0.1% aqueous Formic Acid . (This lowers organic content to <30% to ensure retention on SPE and ensures pH < 3).

-

Solid Phase Extraction (MCX):

-

Condition: 3 mL Methanol followed by 3 mL 0.1% FA in water.

-

Load: Pass the diluted sample extract through the cartridge (gravity or low vacuum).

-

Wash 1 (Aqueous): 3 mL 2% Formic Acid (Removes proteins/polar interferences).

-

Wash 2 (Organic - Critical): 3 mL 100% Methanol (Removes remaining neutral lipids/hydrophobic interferences. Note: VAL remains bound by ionic interaction).

-

Elute: 3 mL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes VAL, breaking the ionic bond).

-

-

Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase (e.g., 90:10 0.1% FA in Water : ACN).

Workflow Visualization (Protocol A)

Caption: Protocol A utilizes orthogonal selectivity: chemical defatting followed by ionic retention to isolate basic Valnemulin from neutral lipids.

Protocol B: High-Throughput (Modified QuEChERS)

Recommended for: Screening, Muscle, Milk, Eggs.

Reagents & Materials

-

Extraction: ACN + 5% Acetic Acid.

-

Salts: Na2EDTA-McIlvaine buffer (pH 4.0) + NaCl + Anhydrous MgSO4.

-

Cleanup Sorbent:

-

Option 1 (Standard): C18 + PSA (Primary Secondary Amine).

-

Option 2 (High Lipid): EMR-Lipid (Enhanced Matrix Removal) or Z-Sep+.

-

Step-by-Step Methodology

-

Weigh: 2.0 g sample.

-

Buffer Addition: Add 2 mL Na2EDTA-McIlvaine buffer (pH 4.0) . (Stabilizes Valnemulin).

-

Extraction: Add 10 mL ACN (with 5% Acetic Acid) . Vortex 1 min.

-

Salting Out: Add 4g MgSO4 + 1g NaCl. Shake immediately and vigorously for 1 min. Centrifuge (4000 rpm, 5 min).

-

Clean-up (d-SPE):

-

Transfer 5 mL supernatant to a d-SPE tube containing 150 mg C18 + 50 mg PSA + 900 mg MgSO4 .

-

Note: For very high fat, freeze the extract at -20°C for 30 mins (Winterization) before d-SPE to precipitate waxes.

-

-

Final Prep: Centrifuge, filter (0.22 µm PTFE), and inject.

Comparative Analysis & Performance Metrics

| Parameter | Protocol A (MCX SPE) | Protocol B (QuEChERS) |

| Matrix Suitability | Excellent for Liver, Pure Fat, Skin | Good for Muscle, Milk, Eggs |

| Lipid Removal | > 99% (Orthogonal Chemistry) | ~ 80-90% (Solubility based) |

| Recovery | 85% - 105% | 75% - 95% |

| Matrix Effect (ME) | Minimal (< 10% suppression) | Moderate (15-25% suppression) |

| Throughput | Low (Manual steps, evaporation) | High (Batch processing) |

| Cost | High (Cartridges + Solvents) | Low |

Troubleshooting & Optimization

Issue: Low Recovery (< 70%)

-

Cause 1 (pH): If the sample pH is not < 3 during loading (Protocol A), Valnemulin will not ionize and will break through the MCX cartridge. Fix: Monitor pH of the load solution.

-

Cause 2 (Elution): Incomplete elution. Fix: Ensure Elution solvent is fresh (NH4OH is volatile).

Issue: High Backpressure / Column Clogging

-

Cause: Phospholipids accumulating on the LC column.

-